REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[CH:12]=[CH:11][C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[C:14](#[N:16])[CH3:15].N[C@H](CO)C.C(OCC)(=O)C>N1C=CC=CC=1>[S:1]([N:16]1[CH2:15][CH2:14]1)([C:4]1[CH:12]=[CH:11][C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])=[O:2]
|
Name
|
|
Quantity
|
52.7 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.5 kg
|
Type
|
reactant
|
Smiles
|
N[C@@H](C)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 gallon glass-lined vessel, fitted with mechanical stirrer, addition funnel, nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature less than 10° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
ADDITION
|
Details
|
the phases were mixed
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1M citric acid (2×37.5L) and water (37.5L)
|
Type
|
TEMPERATURE
|
Details
|
The organic layer was cooled to about 15° C.
|
Type
|
ADDITION
|
Details
|
water (37.5L) was added
|
Type
|
ADDITION
|
Details
|
Hunig's base (N,N-diisopropylethylamine) (27L) was added for over 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The two-phase mixture was aged at 20° C. for about an hour
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (37.5L)
|
Type
|
WASH
|
Details
|
The combined organic solutions were washed with 1M citric acid (2×37.5L) and water (2×37.5L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried by concentration at reduced pressure and temperature at about 15° C.˜20° C. with concurrent addition of isopropylacetate (IPAC)
|
Type
|
TEMPERATURE
|
Details
|
to maintain the constant volume at about 100L
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to about 3° C. for an hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with IPAC (30L)
|
Type
|
CUSTOM
|
Details
|
the solid was dried in air, which
|
Type
|
CUSTOM
|
Details
|
afforded about 84%
|
Type
|
CUSTOM
|
Details
|
isolated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)N1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |